molecular formula C18H21ClN2O4S B5119043 5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate

5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate

Cat. No.: B5119043
M. Wt: 396.9 g/mol
InChI Key: LBHSDLLXNOMENU-UHFFFAOYSA-M
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Description

5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes a chloro, ethyl, and methyl group attached to the benzimidazole ring, along with an ethyl sulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while alkylation can be performed using alkyl halides in the presence of a base.

    Formation of Ethyl Sulfate:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different nucleophiles.

Scientific Research Applications

5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzimidazole
  • 3-Ethyl-2-methylbenzimidazole
  • 1-Phenylbenzimidazole

Comparison

Compared to similar compounds, 5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate is unique due to the presence of the ethyl sulfate group, which can impart different chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as in medicinal chemistry or material science.

Properties

IUPAC Name

5-chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN2.C2H6O4S/c1-3-18-12(2)19(14-7-5-4-6-8-14)15-10-9-13(17)11-16(15)18;1-2-6-7(3,4)5/h4-11H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHSDLLXNOMENU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3)C.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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